molecular formula C9H9N3O B8501608 5-amino-6-methylphthalazin-1(2H)-one

5-amino-6-methylphthalazin-1(2H)-one

Cat. No. B8501608
M. Wt: 175.19 g/mol
InChI Key: UIRPNYSXRWNHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-methylphthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-6-methylphthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-6-methylphthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-amino-6-methylphthalazin-1(2H)-one

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-amino-6-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,10H2,1H3,(H,12,13)

InChI Key

UIRPNYSXRWNHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NN=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-methyl-5-nitrophthalazin-1(2H)-one (9.446 g, 46 mmol) in EtOH (1000 ml) charged to a 2000 mL round bottom flask, palladium, 10 wt. % on activated carbon (0.490 g, 0.46 mmol) was added. The reaction mixture was stirred at 50° C. for 6 days under H2 (1 atm). When complete, the reaction mixture was filtered through a small pad of celite, washing with excess EtOH and some DMF. The liquid was then concentrated under vacuum to give 5-amino-6-methylphthalazin-1(2H)-one (7.99 g, 99% yield) as a yellow solid. MS (M+H)+ 176.
Quantity
9.446 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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